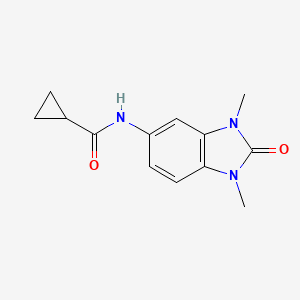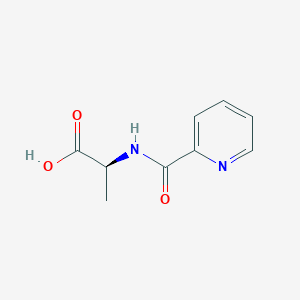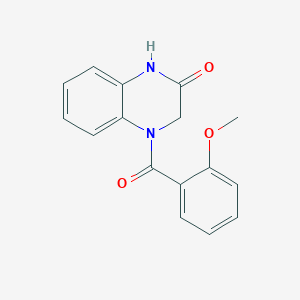
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one, also known as DCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and apoptosis. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory cytokines. Additionally, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to induce the expression of p53, a tumor suppressor gene that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit a range of biochemical and physiological effects. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit antioxidant activity by reducing oxidative stress and scavenging free radicals.
実験室実験の利点と制限
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be easily synthesized and purified, making it a cost-effective compound for research. However, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has some limitations, including its low bioavailability and poor pharmacokinetic properties. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one also has limited stability in biological fluids, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one. One direction is to optimize the synthesis method of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one to improve its yield and purity. Another direction is to investigate the pharmacokinetic properties of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one and develop novel formulations to improve its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one and its potential therapeutic applications in various diseases. Finally, the development of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one derivatives with improved efficacy and selectivity could lead to the development of novel drugs for the treatment of various diseases.
合成法
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoyl chloride with 1,2-diaminobenzene followed by cyclization. The yield of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
科学的研究の応用
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has also been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. Additionally, 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
特性
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15(21)19-8-13(20)18-11-6-1-2-7-12(11)19/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLUICFJSCMXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)


![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7536439.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7536462.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)


![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)

![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
